N-Addna
Übersicht
Beschreibung
Bucumolol is a pharmacological agent classified as a beta-adrenergic antagonist. It is primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound’s chemical formula is C₁₇H₂₃NO₄, and it has a molar mass of 305.374 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bucumolol is synthesized through a multi-step process involving the reaction of 8-hydroxy-5-methylchromen-2-one with 3-(tert-butylamino)-2-hydroxypropyl chloride. The reaction typically occurs in the presence of a base such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production of Bucumolol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Types of Reactions:
Oxidation: Bucumolol can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: Bucumolol can participate in nucleophilic substitution reactions, especially at the tert-butylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bucumolol hat aufgrund seiner einzigartigen Eigenschaften und potentiellen therapeutischen Anwendungen große Aufmerksamkeit in der wissenschaftlichen Forschung auf sich gezogen. Es wird hauptsächlich im Studium von Herz-Kreislauf-Erkrankungen eingesetzt, insbesondere in der Behandlung von Bluthochdruck und Arrhythmien. Die selektive Hemmung von Beta-1-Adrenorezeptoren durch die Verbindung macht sie zu einem wertvollen Werkzeug in der Herz-Kreislauf-Forschung .
Neben seinen kardiovaskulären Anwendungen wird Bucumolol auch für seinen potenziellen Einsatz bei anderen Erkrankungen wie Angstzuständen und Migräneprophylaxe untersucht. Seine Fähigkeit, adrenerge Signalwege zu modulieren, hat neue Wege für die Forschung in der Neuropharmakologie eröffnet .
5. Wirkmechanismus
Bucumolol übt seine Wirkung aus, indem es Beta-Adrenorezeptoren, insbesondere Beta-1- und Beta-2-Rezeptoren, antagonisiert. Beta-1-Rezeptoren kommen hauptsächlich im Herzen vor, und ihre Blockade führt zu einer Reduktion der Herzfrequenz und Myokardkontraktilität. Dies wiederum senkt das Herzzeitvolumen und hilft bei der Behandlung von Bluthochdruck. Beta-2-Rezeptoren, die in den Lungen und der glatten Gefäßmuskulatur vorkommen, verursachen bei Blockade Vasodilatation und Bronchodilatation. Bucumolol zeigt eine gewisse Selektivität für Beta-1-Rezeptoren, was zu weniger respiratorischen Nebenwirkungen im Vergleich zu nicht-selektiven Betablockern führt .
Ähnliche Verbindungen:
Propranolol: Ein nicht-selektiver Betablocker, der für ähnliche Herz-Kreislauf-Erkrankungen eingesetzt wird, jedoch mit stärker ausgeprägten respiratorischen Nebenwirkungen.
Atenolol: Ein selektiver Beta-1-Blocker mit ähnlichem Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit: Das einzigartige Merkmal von Bucumolol liegt in seiner selektiven Hemmung von Beta-1-Rezeptoren, was zu einem günstigen hämodynamischen Profil und einem reduzierten peripheren Gefäßwiderstand führt. Diese Selektivität macht es zu einer bevorzugten Wahl für Patienten mit Atemwegserkrankungen, die eine Betablockertherapie benötigen .
Wirkmechanismus
Bucumolol exerts its effects by antagonizing beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Beta-1 receptors are predominantly found in the heart, and their blockade leads to a reduction in heart rate and myocardial contractility. This, in turn, lowers cardiac output and helps in the management of hypertension. Beta-2 receptors, found in the lungs and vascular smooth muscle, when blocked, cause vasodilation and bronchodilation. Bucumolol demonstrates a degree of selectivity towards beta-1 receptors, which translates to fewer respiratory side effects compared to non-selective beta-blockers .
Vergleich Mit ähnlichen Verbindungen
Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions but with more pronounced respiratory side effects.
Atenolol: A selective beta-1 blocker with a similar mechanism of action but different pharmacokinetic properties.
Metoprolol: Another selective beta-1 blocker, often compared with Bucumolol for its efficacy and side effect profile.
Uniqueness: Bucumolol’s unique feature lies in its selective inhibition of beta-1 receptors, which results in a favorable hemodynamic profile and reduced peripheral vascular resistance. This selectivity makes it a preferred choice for patients with respiratory conditions who require beta-blocker therapy .
Biologische Aktivität
N-Addna, a derivative of rhodanine, has gained attention in recent years for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique rhodanine core, which is known for its reactivity and ability to form various derivatives. The structural modifications at the N-position significantly influence its biological activity. The following table summarizes the key structural features of this compound:
Feature | Description |
---|---|
Core Structure | Rhodanine |
Functional Groups | Amino, Alkyl or Aryl substituents |
Molecular Weight | Varies based on substituents |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes related to tumor growth. For instance, a study evaluated the binding affinity of this compound derivatives to the epidermal growth factor receptor (EGFR), revealing significant inhibitory effects on cancer cell proliferation.
- Case Study 1 : A comparative analysis of this compound with Erlotinib (a known EGFR inhibitor) showed that certain derivatives of this compound had comparable binding scores, suggesting potential as therapeutic agents in cancer treatment .
Antimicrobial Properties
In addition to its anticancer activity, this compound has been investigated for its antimicrobial effects. The compound has demonstrated effectiveness against various bacterial strains, indicating its potential use as an antibiotic agent.
- Case Study 2 : A study tested this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : this compound derivatives inhibit enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Modulation : The compound may induce oxidative stress in bacterial cells, leading to cell death.
- Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest in cancer cells, preventing their division and growth.
Research Findings and Data Tables
The following table summarizes key findings from recent studies on the biological activity of this compound:
Eigenschaften
IUPAC Name |
(2S,5S,6R)-5-acetamido-6-(2,3-dihydroxypropyl)-2-hydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7/c1-6(14)12-8-2-3-11(18,10(16)17)19-9(8)4-7(15)5-13/h7-9,13,15,18H,2-5H2,1H3,(H,12,14)(H,16,17)/t7?,8-,9+,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIODHZUDUOUPF-GCLMCXFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(OC1CC(CO)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CC[C@](O[C@@H]1CC(CO)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922320 | |
Record name | 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117193-44-9 | |
Record name | N-Acetyl-4,7-dideoxyneuraminic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117193449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.